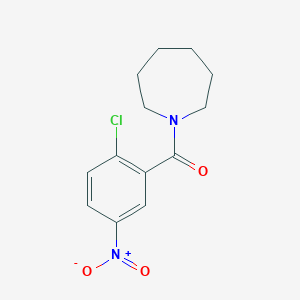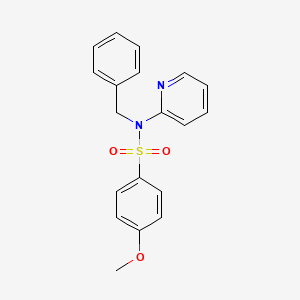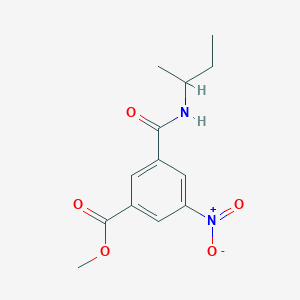
(4-Chloro-2-nitro-phenyl)-(2,3-dihydro-indol-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features a combination of a chloro-nitrophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenyl to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the indole moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone would likely involve large-scale nitration and acylation reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures and the use of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole moiety can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (4-chloro-2-aminophenyl)(2,3-dihydro-1H-indol-1-yl)methanone.
Substitution: Formation of various substituted phenyl-indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
(4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone: Unique due to the presence of both a chloro-nitrophenyl group and an indole moiety.
(4-chloro-2-nitrophenyl)(1H-indol-1-yl)methanone: Similar structure but lacks the dihydro component.
(4-chloro-2-nitrophenyl)(2,3-dihydro-1H-pyrrol-1-yl)methanone: Similar but with a pyrrole ring instead of an indole.
Uniqueness
The uniqueness of (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11ClN2O3 |
|---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-6-12(14(9-11)18(20)21)15(19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2 |
InChI Key |
WQTGRCWADPQVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide](/img/structure/B11023337.png)
![{2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone](/img/structure/B11023340.png)

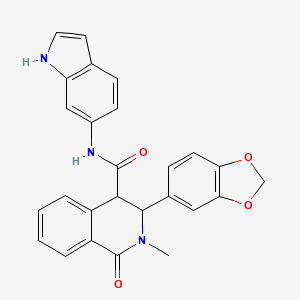
![6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11023356.png)
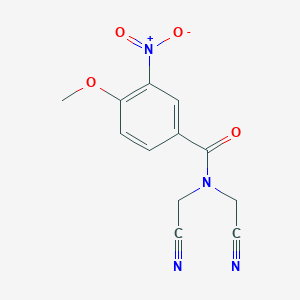
![N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide](/img/structure/B11023360.png)
![1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B11023364.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11023366.png)
![N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11023372.png)
